molecular formula C24H30N2O B15032400 4-(2-methylbutan-2-yl)-3'-phenyl-1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one

4-(2-methylbutan-2-yl)-3'-phenyl-1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one

Cat. No.: B15032400
M. Wt: 362.5 g/mol
InChI Key: ZUBFRQUZWIVQSB-UHFFFAOYSA-N
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Description

4-(2-METHYLBUTAN-2-YL)-3’-PHENYL-3’,4’-DIHYDRO-1’H-SPIRO[CYCLOHEXANE-1,2’-QUINAZOLIN]-4’-ONE is a complex organic compound with a unique spirocyclic structure. This compound is characterized by the presence of a quinazolinone moiety fused with a cyclohexane ring, along with a phenyl group and a 2-methylbutan-2-yl substituent. The intricate structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-METHYLBUTAN-2-YL)-3’-PHENYL-3’,4’-DIHYDRO-1’H-SPIRO[CYCLOHEXANE-1,2’-QUINAZOLIN]-4’-ONE typically involves multi-step organic reactions. One common approach is the condensation of a suitable quinazolinone derivative with a cyclohexanone derivative under acidic or basic conditions. The reaction may require the use of catalysts such as Lewis acids or bases to facilitate the formation of the spirocyclic structure.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-(2-METHYLBUTAN-2-YL)-3’-PHENYL-3’,4’-DIHYDRO-1’H-SPIRO[CYCLOHEXANE-1,2’-QUINAZOLIN]-4’-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different substituents on the aromatic ring or the spirocyclic structure.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with hydroxyl or carbonyl groups, while reduction may produce alcohol derivatives.

Scientific Research Applications

4-(2-METHYLBUTAN-2-YL)-3’-PHENYL-3’,4’-DIHYDRO-1’H-SPIRO[CYCLOHEXANE-1,2’-QUINAZOLIN]-4’-ONE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4-(2-METHYLBUTAN-2-YL)-3’-PHENYL-3’,4’-DIHYDRO-1’H-SPIRO[CYCLOHEXANE-1,2’-QUINAZOLIN]-4’-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Methylbutan-2-yl)phenol: A phenol derivative with a similar 2-methylbutan-2-yl substituent.

    (Z)-1-Ethoxy-4-(2-methylbutan-2-yl)cyclohexane: A cyclohexane derivative with a similar 2-methylbutan-2-yl group.

Uniqueness

4-(2-METHYLBUTAN-2-YL)-3’-PHENYL-3’,4’-DIHYDRO-1’H-SPIRO[CYCLOHEXANE-1,2’-QUINAZOLIN]-4’-ONE is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. The presence of both quinazolinone and cyclohexane moieties in a single molecule makes it a versatile compound for various applications.

Properties

Molecular Formula

C24H30N2O

Molecular Weight

362.5 g/mol

IUPAC Name

4'-(2-methylbutan-2-yl)-3-phenylspiro[1H-quinazoline-2,1'-cyclohexane]-4-one

InChI

InChI=1S/C24H30N2O/c1-4-23(2,3)18-14-16-24(17-15-18)25-21-13-9-8-12-20(21)22(27)26(24)19-10-6-5-7-11-19/h5-13,18,25H,4,14-17H2,1-3H3

InChI Key

ZUBFRQUZWIVQSB-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C1CCC2(CC1)NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4

Origin of Product

United States

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